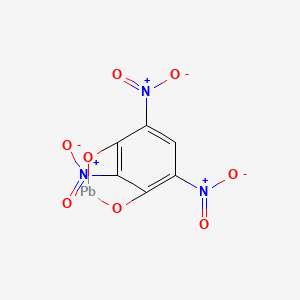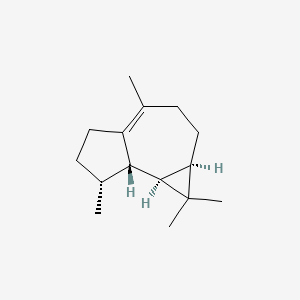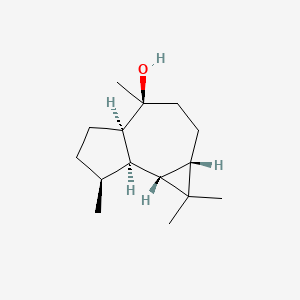
Lercanidipine hydrochloride
Overview
Description
Lercanidipine hydrochloride is a calcium channel blocker belonging to the dihydropyridine class. It is primarily used as an antihypertensive agent to manage high blood pressure. By relaxing and dilating blood vessels, it allows blood to circulate more freely, thereby reducing blood pressure and easing the workload on the heart .
Mechanism of Action
Target of Action
Lercanidipine hydrochloride is a calcium channel blocker of the dihydropyridine class . Its primary targets are the L-type calcium channels in the myocardial and vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which are essential for the contractile processes of the myocardial smooth muscle cells .
Mode of Action
This compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Pharmacokinetics
This compound exhibits a bioavailability of approximately 10% due to the first-pass effect . It is mainly metabolized by CYP3A4 and has an elimination half-life of 8-10 hours . The drug is excreted through urine (50%) . These properties impact the drug’s bioavailability and determine its dosage and frequency of administration.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, grapefruit inhibits the metabolism of lercanidipine through CYP3A4, which causes increased serum levels of lercanidipine, and may increase the risk of hypotension . Therefore, caution is advised when consuming grapefruit or grapefruit juice while taking this medication .
Biochemical Analysis
Biochemical Properties
Lercanidipine hydrochloride inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Cellular Effects
This compound has a direct relaxant effect on vascular smooth muscle, thus lowering total peripheral resistance . This results in dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Temporal Effects in Laboratory Settings
This compound exhibits a slower onset and longer duration of action than other calcium channel antagonists . This is due to its high lipophilicity, which allows it to be stored in the hydrophobic component of the cell and gradually released .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated anti-inflammatory effects
Metabolic Pathways
This compound is metabolized mainly by the liver enzyme CYP3A4 . This metabolic pathway could be inhibited by certain substances, such as grapefruit, leading to increased serum levels of this compound and a potential increase in the risk of hypotension .
Transport and Distribution
Due to its high lipophilicity, this compound can easily penetrate and persist in the smooth muscle cell membranes . This allows it to be gradually released to reach the L-type calcium channels in the cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the smooth muscle cell membranes due to its lipophilic nature . It targets the L-type calcium channels in these membranes, inhibiting the influx of extracellular calcium .
Preparation Methods
The synthesis of lercanidipine hydrochloride involves several key steps:
Esterification: Diketene and 3-hydroxypropionitrile are esterified in the presence of an alkali to generate propionitrile acetoacetate.
Condensation and Cyclization: Propionitrile acetoacetate, 3-nitrobenzaldehyde, and 3-amido-methyl crotonate undergo condensation and cyclization, followed by one-pot hydrolytic acidification to obtain the lercanidipine parent nucleus.
Esterification and Crystallization: The parent nucleus is esterified under the catalysis of thionyl chloride and dimethyl formamide, followed by crystallization to yield high-purity this compound
Chemical Reactions Analysis
Lercanidipine hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the nitro group, can yield various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride
Scientific Research Applications
Lercanidipine hydrochloride has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential modifications to enhance its efficacy.
Biology: Research focuses on its effects on cellular calcium channels and its role in cellular signaling pathways.
Medicine: It is extensively used in clinical studies to evaluate its efficacy in managing hypertension and related cardiovascular conditions.
Industry: Its production methods and formulations are optimized for large-scale manufacturing and quality control .
Comparison with Similar Compounds
Lercanidipine hydrochloride is compared with other calcium channel blockers such as amlodipine, nifedipine, and felodipine. While all these compounds share a similar mechanism of action, this compound is noted for its high membrane permeability and long-acting effects. It also has a lower incidence of adverse effects compared to older dihydropyridines .
Similar Compounds
- Amlodipine
- Nifedipine
- Felodipine
- Isradipine
This compound stands out due to its unique pharmacokinetic profile and its potential for fewer drug interactions .
Properties
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFYOYKPJLRMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100427-26-7 (Parent) | |
| Record name | Lercanidipine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046665 | |
| Record name | Lercanidipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132866-11-6, 100427-27-8 | |
| Record name | Lercanidipine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132866-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lercanidipine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lercanidipine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-methyl ester, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride hemyhidrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LERCANIDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA8TFX68PE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Lercanidipine Hydrochloride is a dihydropyridine calcium channel blocker that selectively inhibits the influx of calcium ions into vascular smooth muscle cells. [, , , , ] This inhibition leads to vasodilation, reducing total peripheral resistance and consequently lowering blood pressure. []
A: The molecular formula of this compound is C36H41N3O6HCl, and its molecular weight is 648 g/mol. []
A: Researchers frequently employ spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Powder X-ray diffraction (PXRD) to characterize this compound. [] These techniques provide insights into its structural properties, thermal behavior, and potential interactions with excipients in formulations.
A: Studies have identified multiple polymorphic forms of this compound. [, , ] Polymorph V, characterized by specific X-ray diffraction patterns and a distinct DSC thermogram, is considered a stable form. [] The choice of polymorphic form during formulation development can significantly influence the drug's stability and bioavailability.
A: Employing appropriate packaging, optimizing storage conditions (temperature and humidity), and incorporating suitable excipients can enhance the stability of this compound formulations. [, ]
A: this compound exhibits poor aqueous solubility (0.000165 mg/mL), leading to dissolution-rate-limited absorption and potentially variable bioavailability. [] This poses challenges in achieving consistent therapeutic outcomes.
A: Various techniques, including solid dispersions with hydrophilic polymers like Polyethylene Glycol-6000 [], the liquisolid technique [], and the development of nanocrystals [], have shown promise in enhancing the dissolution rate and solubility of this compound. [, , ] These approaches aim to increase the drug's surface area and improve its wettability, thereby facilitating faster dissolution in biological fluids.
A: To overcome the limitations posed by its extensive first-pass metabolism, researchers have explored alternative delivery routes and formulation strategies. [, ] These include developing fast-dissolving tablets [, ], buccal mucoadhesive tablets [], transdermal patches [, ], and Solid Self Emulsifying Drug Delivery Systems (SEDDS). []
A: Formulating this compound as orally disintegrating tablets or films aims to improve patient compliance and potentially enhance its bioavailability by allowing absorption through the buccal mucosa, bypassing the first-pass metabolism in the liver. [, , ]
A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the accurate and sensitive quantification of this compound in pharmaceutical formulations and biological samples. [, , , ] Other methods include Thin Layer Chromatography (TLC) with densitometric detection [] and UV-spectrophotometric methods. [, , ]
A: Analytical methods for this compound undergo rigorous validation procedures following ICH (International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use) guidelines. [, , ] This validation process includes assessing parameters such as linearity, accuracy, precision, specificity, robustness, and stability to ensure the method's suitability for its intended purpose.
A: this compound exhibits low oral bioavailability (approximately 10%) due to extensive first-pass metabolism. [, , ]
A: Studies in rabbits have shown that this compound fast-disintegrating tablets exhibit a faster absorption rate and a shorter time to reach maximum plasma concentration (tmax) compared to conventional tablets. []
A: Researchers have utilized Apo E gene knockout hypertensive mice with atherosclerosis as a preclinical model to study the effects of this compound on elastic lamina degradation and collagen synthesis in aortic arteries. [] These studies provide insights into the drug's potential beneficial effects on cardiovascular remodeling associated with hypertension.
A: Yes, clinical trials have been conducted to compare the efficacy and safety of this compound with other antihypertensive drugs like Felodipine sustained-release in patients with mild-to-moderate hypertension. [, ] These trials provide valuable data on the drug's comparative effectiveness in a clinical setting.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















